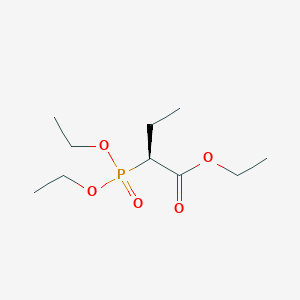

ethyl (2S)-2-diethoxyphosphorylbutanoate

Description

Its molecular formula is C₁₀H₂₁O₅P, with a molecular weight of 252.25 g/mol. The compound is a colorless liquid with a boiling point of 152–154°C at 14 mmHg and a density of 1.064 g/cm³ . It is widely used in organic synthesis as a phosphonate precursor, particularly in Horner-Wadsworth-Emmons reactions for olefin formation .

Properties

IUPAC Name |

ethyl (2S)-2-diethoxyphosphorylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCVQSNZFRDRL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OCC)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-diethoxyphosphorylbutanoate typically involves the reaction of ethyl 2-bromobutanoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2S)-2-diethoxyphosphorylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

Biology: The compound can be utilized in the study of enzyme inhibition, particularly those enzymes that interact with phosphonate esters.

Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.

Industry: It finds use in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (2S)-2-diethoxyphosphorylbutanoate exerts its effects involves the interaction of the diethoxyphosphoryl group with specific molecular targets. In biological systems, this compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

Triethyl 2-Phosphonobutyrate (Synonym for the Target Compound)

- This ambiguity highlights the importance of stereochemical specificity in applications like asymmetric synthesis .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- Structure: Contains a trifluoroethylamino group instead of a phosphoryl group.

- Synthesis : Prepared via a two-step process involving reductive amination and purification via C18 reverse-phase chromatography, contrasting with the target compound’s simpler esterification and phosphorylation steps .

- Applications: Likely used in peptide mimetics due to its amino ester functionality, whereas the phosphoryl group in the target compound enables nucleophilic substitution reactions .

Ethyl 2-Amino-4-Hydroxybutanoate

- Structure: Features amino and hydroxy groups instead of phosphoryl substituents.

- Safety Profile: Listed in SDS with CAS 764724-38-1; lacks the phosphorus-related hazards (e.g., neurotoxicity) associated with organophosphorus compounds like ethyl (2S)-2-diethoxyphosphorylbutanoate .

Organophosphorus Compounds

O-Ethyl Isopropylphosphonofluoridate

- Structure: Contains a fluoridate leaving group instead of a butanoate ester.

- Reactivity : The fluorine atom enhances electrophilicity, making it more reactive in phosphorylation reactions compared to the target compound’s ester-stabilized phosphoryl group .

1,4-Bis(2-Chloroethylthio)butane

- Structure : Sulfur-based thiophosphate analog with chlorine substituents.

Physicochemical Properties

Q & A

Basic: What are the recommended synthetic routes for ethyl (2S)-2-diethoxyphosphorylbutanoate, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer:

Synthesis typically involves phosphonylation of ethyl 2-aminobutanoate derivatives using diethyl phosphite under controlled conditions. Key steps include:

- Chiral retention : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent racemization .

- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate the enantiomerically pure product .

- Optimization : Monitor reaction progress via LCMS (retention time ~2.5 min) and adjust stoichiometry of phosphorylating agents to minimize side products .

Advanced: How can researchers design experiments to elucidate the reaction mechanisms involving this compound in asymmetric catalysis?

Methodological Answer:

- Kinetic studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in phosphorylation reactions .

- Computational modeling : Combine DFT calculations (e.g., Gaussian 16) with experimental NMR data to map transition states and stereochemical outcomes .

- In situ monitoring : Employ ReactIR or HPLC-MS to identify intermediates during nucleophilic substitution or esterification steps .

Basic: What analytical techniques are critical for characterizing this compound and ensuring batch-to-batch consistency?

Methodological Answer:

- Structural confirmation : Use P NMR (δ ~25–30 ppm for phosphoryl groups) and H NMR (δ 1.2–1.4 ppm for ethyl ester protons) .

- Purity assessment : Validate via HPLC (C18 column, 254 nm UV detection) with retention time cross-referenced against PubChem data (CID 229053) .

- Chiral integrity : Measure optical rotation ([α] values) and compare to literature standards .

Advanced: How should contradictory data on the biological activity of this compound be analyzed?

Methodological Answer:

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., antimicrobial vs. enzyme inhibition) and dosage ranges .

- Experimental replication : Reproduce conflicting results under controlled conditions (e.g., standardized cell lines or enzyme batches) .

- Mechanistic overlap : Investigate off-target interactions (e.g., phosphonate binding to non-target proteins) via SPR or molecular docking .

Advanced: How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- QSAR modeling : Train models on PubChem datasets (e.g., logP, polar surface area) to predict solubility and reactivity in cross-coupling reactions .

- Docking simulations : Use AutoDock Vina to screen interactions with chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis .

- Machine learning : Apply Random Forest algorithms to optimize reaction parameters (temperature, solvent) based on historical yield data .

Basic: What strategies mitigate enantiomeric drift during the synthesis of this compound?

Methodological Answer:

- Low-temperature reactions : Conduct phosphorylation at 0–5°C to slow racemization .

- Chiral auxiliaries : Use (S)-proline derivatives to stabilize the transition state during esterification .

- Batch monitoring : Perform periodic chiral HPLC checks (e.g., Chiralpak IA column) to detect early-stage drift .

Advanced: How does the steric and electronic configuration of this compound influence its role as a chiral building block?

Methodological Answer:

- Steric effects : The diethoxyphosphoryl group creates a bulky environment, favoring nucleophilic attack at the β-carbon in Michael additions .

- Electronic tuning : Phosphonate groups enhance electrophilicity at the α-carbon, enabling asymmetric alkylation with Grignard reagents .

- Comparative studies : Benchmark against analogs (e.g., triethyl 3-methyl-4-phosphonocrotonate) to quantify steric/electronic contributions .

Advanced: What experimental frameworks assess the environmental impact of this compound?

Methodological Answer:

- Fate analysis : Use OECD 307 guidelines to study hydrolysis, photolysis, and biodegradation in soil/water systems .

- Ecotoxicity assays : Conduct Daphnia magna or algal growth inhibition tests at varying concentrations (0.1–10 mg/L) .

- Bioaccumulation modeling : Apply EPI Suite to predict logK and BCF values .

Basic: How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

Methodological Answer:

- Standardized SOPs : Document reaction parameters (e.g., stirring rate, solvent purity) in detail .

- Round-robin testing : Collaborate with multiple labs to synthesize batches under identical conditions and compare yields/purity via interlab ANOVA .

- Reference materials : Distribute a certified standard (e.g., NIST-traceable) for calibration .

Advanced: What are the key considerations in designing structure-activity relationship (SAR) studies for phosphonate derivatives like this compound?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied ester groups (e.g., methyl, benzyl) and phosphoryl substituents .

- Activity cliffs : Identify abrupt changes in bioactivity using similarity indices (Tanimoto coefficients) and molecular dynamics .

- Mechanistic validation : Corrogate SAR data with crystallographic studies (e.g., X-ray of enzyme-inhibitor complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.